Sebuthylazine-d5 (ethyl-d5)
Overview
Description
Sebuthylazine-d5 (ethyl-d5) is a deuterated herbicide, specifically a stable isotope-labeled compound. It is a derivative of sebuthylazine, where the ethyl group is replaced with a deuterated ethyl group. This compound is primarily used in scientific research as a reference standard for environmental and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sebuthylazine-d5 (ethyl-d5) involves the incorporation of deuterium atoms into the ethyl group of sebuthylazine. The general synthetic route includes:
Starting Material: The synthesis begins with sebuthylazine.
Deuteration: The ethyl group in sebuthylazine is replaced with a deuterated ethyl group using deuterated reagents under controlled conditions.
Purification: The product is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of Sebuthylazine-d5 (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sebuthylazine-d5 (ethyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert sebuthylazine D5 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Sebuthylazine-d5 (ethyl-d5) has a wide range of applications in scientific research, including:
Environmental Studies: Used as a reference standard for the detection and quantification of herbicides in environmental samples.
Pharmaceutical Testing: Employed in the development and validation of analytical methods for drug testing.
Biological Research: Utilized in studies involving the metabolism and degradation of herbicides in biological systems.
Industrial Applications: Applied in quality control processes for the production of herbicides and related compounds.
Mechanism of Action
The mechanism of action of Sebuthylazine-d5 (ethyl-d5) involves its interaction with specific molecular targets in plants. The compound inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting the electron transport chain. This leads to the production of reactive oxygen species, causing oxidative damage and ultimately leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Sebuthylazine: The non-deuterated form of Sebuthylazine D5.
Atrazine: Another herbicide with a similar triazine structure.
Simazine: A triazine herbicide used for similar applications.
Uniqueness
Sebuthylazine-d5 (ethyl-d5) is unique due to its deuterated ethyl group, which provides enhanced stability and allows for precise quantification in analytical studies. The incorporation of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in research .
Properties
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRUVKZGXNSXMB-ZTIZGVCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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